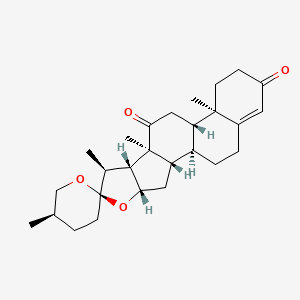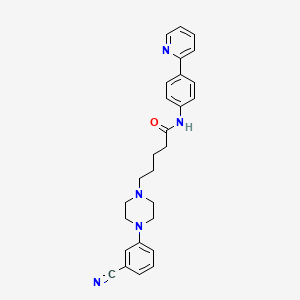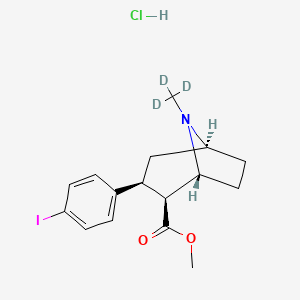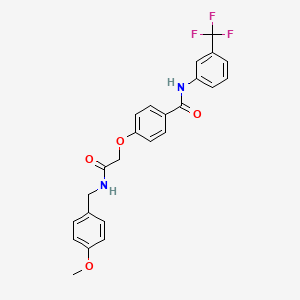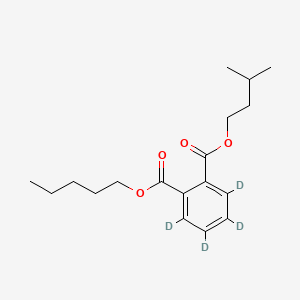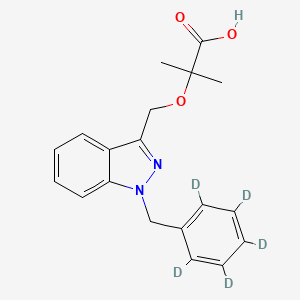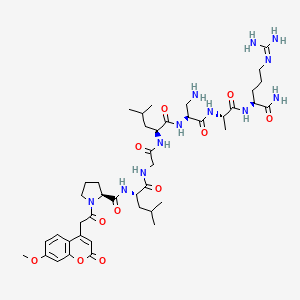
Oxytocin, asp(5)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, asp(5)- is a modified form of the peptide hormone oxytocin, which is known for its role in social bonding, childbirth, and lactation. This compound is a nonapeptide, consisting of nine amino acids, and is synthesized in the hypothalamus and released by the posterior pituitary gland. The modification at the fifth position of the peptide chain distinguishes oxytocin, asp(5)- from the native oxytocin, potentially altering its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, asp(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the fifth position requires the incorporation of aspartic acid at this site. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the crude peptide. The crude product is then purified using high-performance liquid chromatography (HPLC) to obtain the final compound .
Industrial Production Methods
Industrial production of oxytocin, asp(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for research and therapeutic applications .
化学反应分析
Types of Reactions
Oxytocin, asp(5)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Formation of oxidized oxytocin, asp(5)- with altered disulfide bonds.
Reduction: Formation of reduced oxytocin, asp(5)- with free thiol groups.
Substitution: Formation of oxytocin analogs with modified amino acid sequences.
科学研究应用
Oxytocin, asp(5)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.
Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .
作用机制
Oxytocin, asp(5)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, leading to the release of intracellular calcium and subsequent activation of downstream effectors. This results in physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .
相似化合物的比较
Oxytocin, asp(5)- is similar to other oxytocin analogs and vasopressin, a related peptide hormone. the specific modification at the fifth position makes oxytocin, asp(5)- unique in its receptor binding affinity and biological activity. Similar compounds include:
Oxytocin: The native form of the peptide with a different amino acid sequence.
Vasopressin: A peptide hormone with similar structure but different physiological functions, primarily involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting
属性
分子式 |
C43H65N11O13S2 |
|---|---|
分子量 |
1008.2 g/mol |
IUPAC 名称 |
2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI 键 |
BKQNCZBCEMVEEP-DSZYJQQASA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
